N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide
Overview
Description
“N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The interaction of certain benzimidazole derivatives with N-trifluoroacylated acid chlorides can result in the formation of trifluoroacetamides, which further provide target heterocyclic compounds, demonstrating applications in the synthesis of diverse heterocyclic structures (Dobrydnev et al., 2015).
Antioxidant and Antimicrobial Activities
A study synthesized a series of benzimidazole derivatives and evaluated them for their antioxidant and antimicrobial activities. These compounds displayed significant activity against various pathogens, highlighting their potential in medicinal chemistry (Bassyouni et al., 2012).
Pharmaceutical Synthesis
The benzimidazole framework is utilized in the synthesis of compounds with potential pharmaceutical applications. For example, the synthesis and identification of oxazepine, pyrazole, and isoxazole compounds from aminobenzimidazole demonstrate the versatility of benzimidazole derivatives in drug development (Adnan et al., 2014).
Antibacterial Activity
Research into N-heterocyclic derivatives, including benzimidazole compounds, has shown promise in developing new antibacterial agents. The synthesis and testing of these compounds reveal their potential in addressing bacterial infections (Reddy & Prasad, 2021).
Hybrid Compounds for Antimicrobial Use
Benzimidazole derivatives have been used to synthesize hybrid compounds showing moderate antimicrobial activity. Such research broadens the scope of benzimidazole applications in developing new antimicrobial agents (Demirci, 2016).
Future Directions
Properties
IUPAC Name |
N-(6-bromo-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3N3O2/c1-17-7-3-5(12)6(16-9(19)11(13,14)15)4-8(7)18(2)10(17)20/h3-4H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRPLUMCIHVBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C(F)(F)F)Br)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901124002 | |
Record name | N-(6-Bromo-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901124002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800477-31-9 | |
Record name | N-(6-Bromo-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1800477-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Bromo-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901124002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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